4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal
Overview
Description
4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal is an organic compound with the molecular formula C17H22O2 It is characterized by the presence of a cyclohexyl group, a phenyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal typically involves multi-step organic reactions. One common method involves the aldol condensation of cyclohexanone with benzaldehyde, followed by subsequent reduction and oxidation steps to introduce the desired functional groups . The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanoic acid.
Reduction: Formation of 4-Cyclohexyl-3-methyl-4-hydroxy-3-phenylbutanol.
Substitution: Formation of various substituted aromatic derivatives.
Scientific Research Applications
4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal involves its interaction with specific molecular targets and pathways. The aldehyde and ketone functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanoic acid
- 4-Cyclohexyl-3-methyl-4-hydroxy-3-phenylbutanol
- 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanone
Uniqueness
4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
4-cyclohexyl-3-methyl-4-oxo-3-phenylbutanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-17(12-13-18,15-10-6-3-7-11-15)16(19)14-8-4-2-5-9-14/h3,6-7,10-11,13-14H,2,4-5,8-9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWJZMSNIHEFEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)(C1=CC=CC=C1)C(=O)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472467 | |
Record name | 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228419-04-3 | |
Record name | 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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